![molecular formula C18H17NO5S2 B2679498 methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate CAS No. 2034439-28-4](/img/structure/B2679498.png)

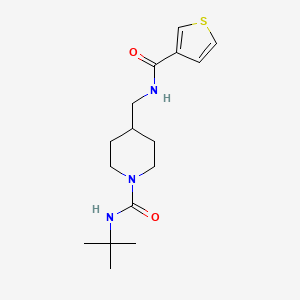

methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

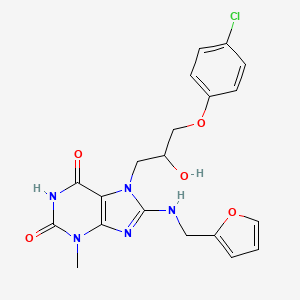

The compound is a derivative of benzo[b]thiophene, which is a type of heterocyclic compound . Benzo[b]thiophene derivatives are known to exhibit a variety of properties and applications, and they are essential in industrial chemistry and material science .

Molecular Structure Analysis

The compound contains a benzo[b]thiophene moiety, which is a five-membered ring made up of one sulfur atom and four carbon atoms .Scientific Research Applications

Photophysical Properties

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives have been synthesized and investigated for their unique photophysical properties. These compounds show significant variation in luminescence properties depending on the substituted group, with some enhancing quantum yield and exhibiting solvatochromic effects. This research highlights the potential application of these compounds in photophysical studies and materials science (Kim et al., 2021).

Chemical Synthesis and Reactions

Studies on the synthesis and reactions of related benzo[b]thiophen derivatives reveal insights into the formation of various compounds. Electrophilic substitution reactions and Claisen rearrangement of related compounds have been described, providing a framework for synthesizing diverse derivatives with potential applications in chemical synthesis (Clarke et al., 1973).

Sulfonamides and Carbonic Anhydrase Inhibitors

Research involving sulfonamides related to Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate has shown their strong affinities towards carbonic anhydrase isozymes. These compounds, incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, have demonstrated significant inhibitory potency and potential for medical applications, particularly in lowering intraocular pressure (Casini et al., 2002).

Mechanism of Action

Target of Action

It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound could potentially have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Properties

IUPAC Name |

methyl 4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S2/c1-24-18(21)12-6-8-13(9-7-12)26(22,23)19-10-16(20)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,19-20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTCCNRMQCZBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2679424.png)

![N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide](/img/structure/B2679427.png)

![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/no-structure.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)